molecular formula C5H5F2N3S B8379711 4-Amino-2,6-difluoro-5-methylthio-pyrimidine

4-Amino-2,6-difluoro-5-methylthio-pyrimidine

Cat. No. B8379711
M. Wt: 177.18 g/mol
InChI Key: DOIWRMXQEVEHGE-UHFFFAOYSA-N
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Patent
US04614532

Procedure details

If, for example, 2,4,6-trifluoro-5-methylthiopyrimidine and ammonia are used as starting substances according to process (B), and the 4-amino-2,6-difluoro-5-methylthio-pyrimidine thereby formed is reacted with 3-methoxypropylamine, the course of the reaction can be represented in summary form by the following equation: ##STR10##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([F:8])[C:5]([S:9][CH3:10])=[C:4](F)[N:3]=1.[NH3:12]>>[NH2:12][C:4]1[C:5]([S:9][CH3:10])=[C:6]([F:8])[N:7]=[C:2]([F:1])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=C(C(=N1)F)SC)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=C1SC)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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